

CGS 21680C Sodium Salt pharmacological properties

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Compound of Interest

Compound Name: CGS 21680C Sodium Salt

CAS No.: 120225-64-1

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An In-depth Technical Guide to the Pharmacological Properties of **CGS 21680C Sodium Salt**

Introduction

CGS 21680C sodium salt is a cornerstone pharmacological tool for researchers investigating the adenosinergic system. It is widely recognized as a potent and selective agonist for the adenosine A2A receptor, a G-protein coupled receptor (GPCR) implicated in a vast array of physiological and pathological processes.[1] The study of this compound has provided critical insights into the roles of A2A receptor signaling in cardiovascular function, neuroinflammation, and degenerative diseases.[2][3] This guide offers a comprehensive overview of the pharmacological properties of CGS 21680C, intended for researchers, scientists, and drug development professionals. It is important to distinguish CGS 21680C, the sodium salt, from other forms such as CGS 21680A, which is the hydrochloride salt, as the choice of salt form can influence physicochemical properties like solubility and stability.[4][5]

Molecular Profile and Receptor Binding Characteristics

A thorough understanding of a compound's interaction with its molecular target is fundamental to interpreting experimental results. This section details the chemical identity of CGS 21680C and its binding profile across the adenosine receptor family.

Chemical Identity

- Compound Name: **CGS 21680C Sodium Salt**[6]
- Molecular Formula: C₂₃H₂₈N₇NaO₆[6]
- Molecular Weight: 521.51 g/mol [6]
- Appearance: Off-White Solid[6]

Receptor Affinity and Selectivity Profile

The utility of CGS 21680 as a research tool is defined by its high affinity and selectivity for the A_{2A} adenosine receptor subtype. Affinity, often expressed as the inhibitor constant (K_i) or dissociation constant (K_d), quantifies the strength of binding between the ligand and the receptor. Selectivity refers to the compound's preference for one receptor subtype over others.

CGS 21680 exhibits high affinity for the A_{2A} receptor, with reported K_i and K_d values in the low nanomolar range.[4][7] Critically, it displays a selectivity of approximately 140-fold for the A_{2A} receptor over the A₁ receptor subtype, which is crucial for dissecting the distinct physiological roles of these two receptors.[4][8] While highly selective, its binding is not absolute and can be influenced by the relative densities of receptor subtypes in a given tissue.[9] For instance, in brain regions with high A₁ and low A_{2A} receptor expression, the binding profile can appear more mixed.[9]

Table 1: Binding Affinity and Potency of CGS 21680 at Human Adenosine Receptors

Receptor Subtype	Binding Affinity (K _i)	Functional Potency (EC ₅₀ / IC ₅₀)
A _{2A}	25-27 nM[2][10]	1.48-180 nM[10]
A ₁	289 nM[2]	Weak agonist activity[4][8]
A _{2B}	-	89 μM[2]

| A3 | 69 nM^[2] | - |

Mechanism of Action and Signal Transduction

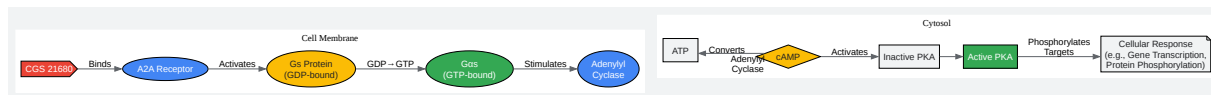
The pharmacological effects of CGS 21680C are initiated by its binding to the A2A receptor and the subsequent activation of intracellular signaling cascades.

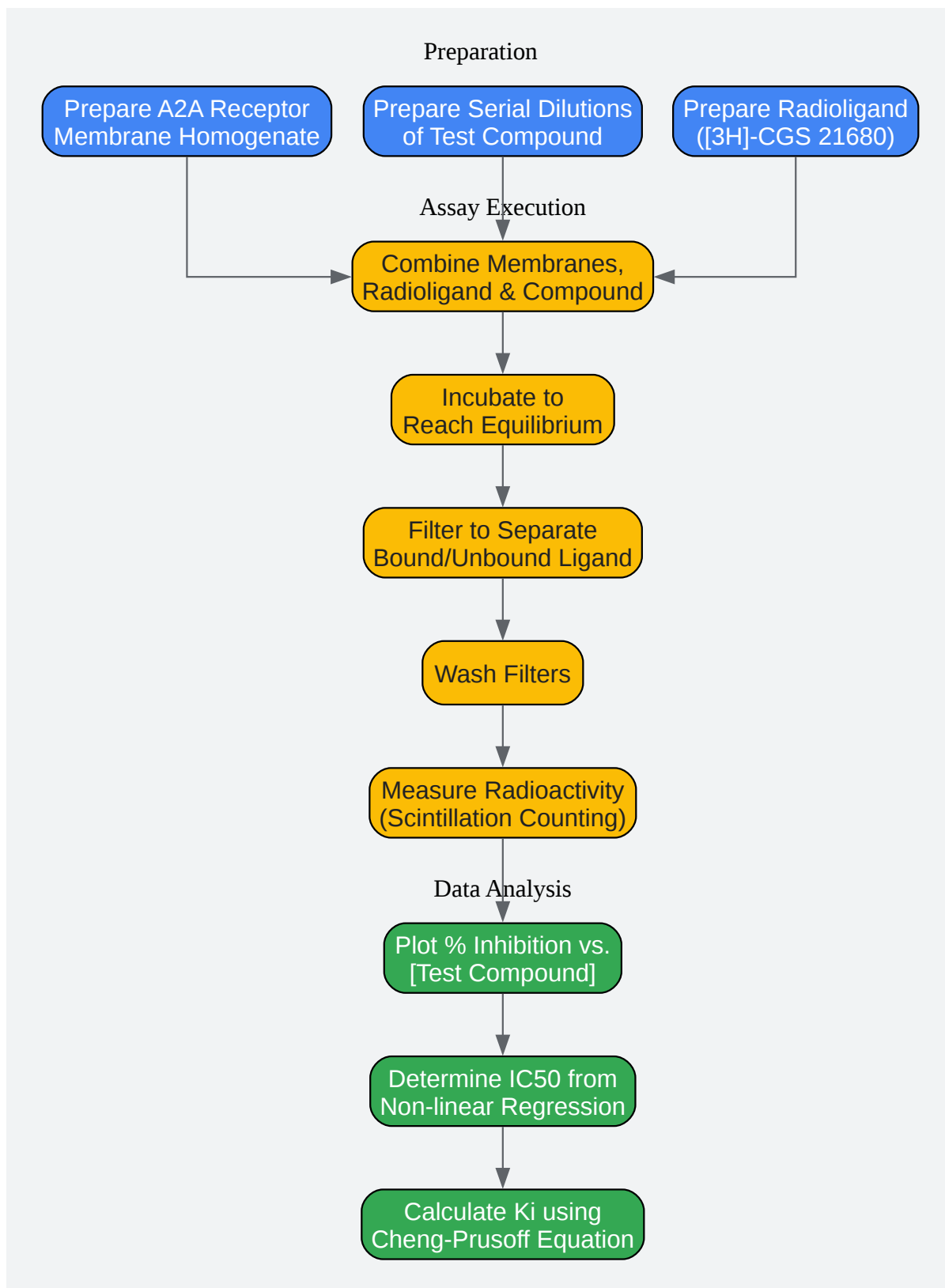
G-Protein Coupling and Primary Effector

The adenosine A2A receptor is canonically coupled to a stimulatory G-protein, Gs (or Golf, which is primarily expressed in the striatum).[11] Upon agonist binding by CGS 21680, the receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the α -subunit of the G-protein (G α s). This activation causes G α s to dissociate from the $\beta\gamma$ -subunits and bind to its primary effector enzyme, adenylyl cyclase.

Downstream Signaling Cascade

The activation of adenylyl cyclase is the central event in the A2A signaling pathway. This enzyme catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[12] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[7] PKA, in turn, phosphorylates a multitude of downstream protein targets, including transcription factors, ion channels, and enzymes, thereby mediating the ultimate cellular response to A2A receptor stimulation.





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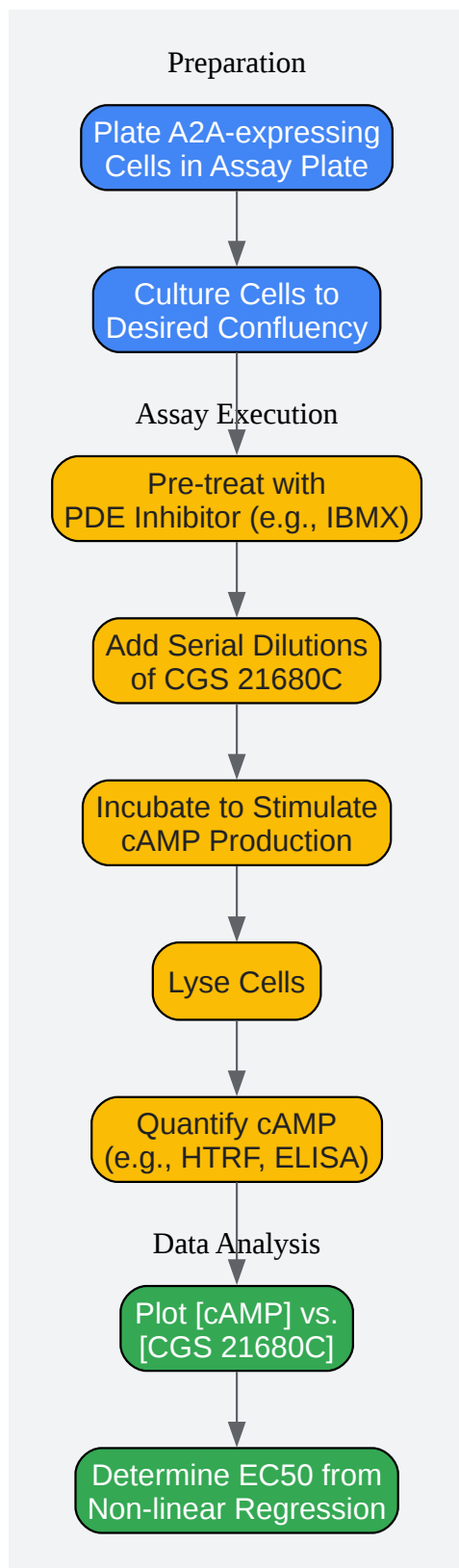
Radioligand Binding Assay Workflow

Functional Assay: cAMP Accumulation

Objective: To measure the functional potency (EC₅₀) of CGS 21680C by quantifying its ability to stimulate cAMP production in whole cells.

Methodology:

- **Cell Culture:** Plate cells expressing the A_{2A} receptor (e.g., HEK293-A_{2A} or CHO-A_{2A}) in multi-well plates and grow to a suitable confluency.
- **Pre-treatment:** Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.
- **Agonist Stimulation:** Add varying concentrations of CGS 21680C to the wells and incubate for a defined period to stimulate cAMP production.
- **Cell Lysis:** Lyse the cells to release the intracellular cAMP.
- **cAMP Quantification:** Measure the concentration of cAMP in the cell lysates using a competitive immunoassay, such as HTRF, ELISA, or LANCE.
- **Data Analysis:** Plot the measured cAMP levels against the log concentration of CGS 21680C. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response).



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cAMP Functional Assay Workflow

Conclusion

CGS 21680C sodium salt remains an indispensable pharmacological agent for the study of adenosine A2A receptor function. Its high potency and selectivity, coupled with a well-characterized mechanism of action, allow for precise interrogation of A2A-mediated signaling pathways. The extensive body of in vitro and in vivo data demonstrates its profound effects on the cardiovascular, nervous, and immune systems. As research continues to unravel the complexities of adenosinergic signaling in health and disease, CGS 21680C will undoubtedly continue to be a vital tool for discovery and a benchmark against which new A2A receptor modulators are measured.

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